molecular formula C15H18N2O B2973005 N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide CAS No. 1258690-22-0

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide

Cat. No.: B2973005
CAS No.: 1258690-22-0
M. Wt: 242.322
InChI Key: RCIFFZAYIHXXNK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyanomethyl group, a cyclopropyl ring, and a phenylbutanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 4-phenylbutanoyl chloride to form N-cyclopropyl-4-phenylbutanamide. This intermediate is then reacted with cyanomethyl chloride in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, participating in various biochemical pathways. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity to target molecules. The phenylbutanamide backbone allows for hydrophobic interactions with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)isoquinolinium salts: These compounds share the cyanomethyl group and are used in the synthesis of heterocycles.

    N-(cyanomethyl)pyridinium salts: Similar in structure, these salts are also employed in organic synthesis.

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide is unique due to its combination of a cyclopropyl ring and a phenylbutanamide backbone, which imparts distinct chemical and biological properties compared to other cyanomethyl derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-11-12-17(14-9-10-14)15(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIFFZAYIHXXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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